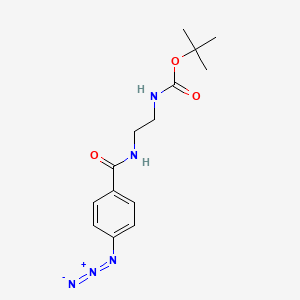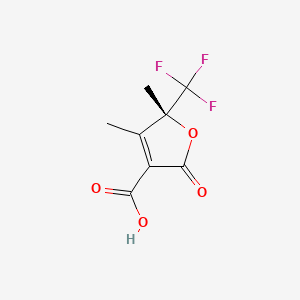
3-Ethoxy-4,5-dimethyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4,5-dimethyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of ethoxy and dimethyl groups at positions 3, 4, and 5 of the oxazole ring, respectively. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 3-Ethoxy-4,5-dimethyl-1,2-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Análisis De Reacciones Químicas
3-Ethoxy-4,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation, and Deoxo-Fluor® for cyclodehydration . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines can yield oxazoles, while substitution reactions can introduce different functional groups into the oxazole ring .
Aplicaciones Científicas De Investigación
3-Ethoxy-4,5-dimethyl-1,2-oxazole has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, oxazoles are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities .
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparación Con Compuestos Similares
3-Ethoxy-4,5-dimethyl-1,2-oxazole can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms. The unique substitution pattern of this compound, with ethoxy and dimethyl groups, distinguishes it from other oxazole derivatives and contributes to its specific biological activities .
Propiedades
Número CAS |
127020-26-2 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-ethoxy-4,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO2/c1-4-9-7-5(2)6(3)10-8-7/h4H2,1-3H3 |
Clave InChI |
XVEJAONDLBAHCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NOC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)








![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)



